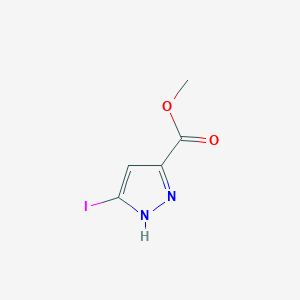

methyl 5-iodo-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-iodo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPLGQOWUWXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of Methyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing compounds represent a cornerstone scaffold. Their versatile biological activities, ranging from anti-inflammatory to anti-cancer properties, have made them a focal point of intensive research. The precise structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular architecture.

Molecular Structure and Predicted NMR Spectral Data

The structure of methyl 5-iodo-1H-pyrazole-3-carboxylate, with the IUPAC numbering scheme, is presented below. The presence of an iodine atom at the C5 position, a methyl carboxylate group at the C3 position, and a proton at the C4 position, along with the NH proton of the pyrazole ring, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are based on the analysis of similar pyrazole structures and the known effects of substituents on aromatic rings. The iodine atom at C5 is expected to have a notable influence on the chemical shifts of the neighboring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH (H1) | ~13.0 - 14.0 | broad singlet | 1H | The chemical shift of the NH proton is highly dependent on solvent and concentration. The presence of the electron-withdrawing iodine and carboxylate groups is expected to shift this proton downfield. Studies on 4-halogenated pyrazoles have shown that the least electronegative halogen, iodine, results in the most downfield NH proton signal. |

| CH (H4) | ~7.0 - 7.5 | singlet | 1H | This proton is on the pyrazole ring, and its chemical shift is influenced by the adjacent iodine and carboxylate groups. |

| OCH₃ | ~3.8 - 4.0 | singlet | 3H | This is a typical chemical shift for a methyl ester group. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from data on substituted pyrazoles, considering the inductive and resonance effects of the iodine and methyl carboxylate substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~160 - 165 | The carbonyl carbon of the methyl ester group. |

| C3 | ~140 - 145 | This |

physicochemical properties of substituted pyrazole esters

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazole Esters

Abstract

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous approved therapeutic agents. When functionalized with an ester group, these heterocycles gain additional versatility, serving as key binding motifs, bioisosteres, or prodrug moieties that enhance pharmacokinetic profiles. This technical guide offers an in-depth exploration of the critical , designed for researchers, medicinal chemists, and drug development professionals. We will dissect the interplay between molecular structure and empirical properties, covering synthesis, advanced spectroscopic characterization, solid-state analysis via X-ray crystallography, and computational modeling with Density Functional Theory (DFT). The causality behind experimental choices and the connection between fundamental physicochemical parameters and drug-like properties are emphasized throughout, providing a holistic framework for the rational design of novel pyrazole ester-based therapeutics.

The Pyrazole Ester Scaffold: Structure and Significance

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure imparts a unique set of properties:

-

Amphoteric Nature: N-unsubstituted pyrazoles can act as both hydrogen bond donors (the acidic, pyrrole-like N-H) and acceptors (the basic, pyridine-like N).

-

Metabolic Stability: The pyrazole core is generally robust to metabolic degradation, a desirable trait in drug candidates.

-

Tautomerism: In N-unsubstituted pyrazoles, substituents at the 3 and 5 positions can exist in equilibrium between two tautomeric forms. This phenomenon can significantly impact receptor binding and physicochemical properties.

The addition of an ester functionality (-COOR) and other substituents allows for fine-tuning of the molecule's steric, electronic, and lipophilic profile. The ester group can engage in hydrogen bonding, act as a prodrug that is hydrolyzed in vivo to a carboxylic acid (e.g., Telotristat ethyl), or simply occupy a specific pocket in a biological target.

Synthesis: Establishing the Substitution Pattern

The substitution pattern on the pyrazole ring is dictated by the synthetic route. Understanding these methods is crucial as it determines which positions are available for modification to modulate physicochemical properties.

Key Synthetic Strategies

-

Knorr Pyrazole Synthesis: This is the most fundamental method, involving the condensation of a β-keto ester (a 1,3-dicarbonyl compound) with a hydrazine derivative. It is a robust and versatile route to a wide array of substituted pyrazolones and pyrazoles.

-

1,3-Dipolar Cycloaddition: This approach involves the reaction of a diazo compound (or an in situ generated nitrilimine) with an alkyne or alkene, offering access to different substitution patterns.

-

Multi-Component Reactions (MCRs): Modern synthetic strategies often employ MCRs, where three or more reactants are combined in a one-pot procedure to generate complex pyrazoles efficiently, often with high atom economy.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole Ester

This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole-4-carboxylate derivative.

-

Reactant Preparation: In a round-bottom flask, dissolve the β-keto ester (1.0 eq.) and the substituted hydrazine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reaction Initiation: Add a catalytic amount of a strong acid (e.g., H₂SO₄) if not using acetic acid as the solvent. The choice of catalyst is critical; it facilitates the initial condensation to a hydrazone intermediate.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The elevated temperature provides the activation energy for the intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, followed by dehydration to form the stable aromatic pyrazole ring.

-

Work-up and Isolation: Cool the mixture to room temperature and pour it into ice-cold water. The product often precipitates and can be collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water and a minimal amount of cold ethanol. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure pyrazole ester.

Caption: Workflow for Knorr Pyrazole Ester Synthesis.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential to confirm the structure, substitution pattern, and purity of a synthesized pyrazole ester. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR: Protons on the pyrazole ring have characteristic chemical shifts. The C4-H proton is typically the most shielded (~6.0-6.5 ppm), while the C3-H and C5-H protons are more deshielded (~7.5-8.0 ppm). The ester alkyl group will appear in its typical region (e.g., a quartet at ~4.3 ppm and a triplet at ~1.3 ppm for an ethyl ester). Substituents dramatically influence these shifts via their inductive and resonance effects.

-

¹³C NMR: The pyrazole ring carbons resonate between ~105-150 ppm. The ester carbonyl carbon is highly deshielded, appearing at ~160-170 ppm.

| Representative NMR Data for an Ethyl Pyrazole-Carboxylate | |

| Assignment | ¹H Chemical Shift (δ, ppm) |

| Pyrazole C4-H | 6.3 - 6.8 |

| Pyrazole C3/C5-H | 7.5 - 8.2 |

| Ester -O-CH₂- | ~4.3 (quartet) |

| Ester -CH₃ | ~1.3 (triplet) |

| Ester C=O | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their vibrational frequencies.

| Characteristic IR Absorption Bands | |

| Functional Group | Frequency Range (cm⁻¹) |

| N-H Stretch (if unsubstituted) | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1735 |

| C=N / C=C Stretch (Ring) | 1450 - 1650 |

| C-O Stretch (Ester) | 1100 - 1300 |

The strong, sharp absorption of the ester carbonyl is often the most prominent feature in the spectrum and is a key diagnostic peak.

Caption: Integrated workflow for spectroscopic characterization.

Solid-State Properties: X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This is paramount for drug development, as solid-state properties govern solubility, stability, and bioavailability.

Crystallographic analysis provides:

-

Unambiguous Molecular Structure: Confirmation of connectivity and stereochemistry.

-

Conformational Details: Precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of substituents.

-

Intermolecular Interactions: A detailed map of hydrogen bonds, π-π stacking, and van der Waals forces that dictate the crystal packing. Understanding these interactions is key to predicting and controlling polymorphism.

| Example Crystallographic Data Parameters | |

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n, P-1). |

| Z | The number of molecules in the unit cell. |

| Key Interactions | Description of hydrogen bonds (e.g., N-H···O) or π-stacking. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth & Selection: Grow a suitable single crystal (typically >0.1 mm, free of defects) by slow evaporation, vapor diffusion, or cooling of a saturated solution. Select a high-quality crystal under a polarizing microscope.

-

Mounting: Mount the crystal on a goniometer head, often using cryo-oil, and place it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. The choice to use low temperature is to obtain a higher quality diffraction pattern.

-

Data Collection: Mount the goniometer on a diffractometer. An intense, monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

-

Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns match closely. This iterative process validates the final structure.

Computational Modeling of Physicochemical Properties

Density Functional Theory (DFT) is a powerful computational method used to predict and understand the electronic structure and properties of molecules. It serves as a valuable complement to experimental data.

DFT can be used to calculate:

-

Optimized Molecular Geometry: Predicting the lowest energy conformation, bond lengths, and angles.

-

Tautomer and Isomer Stability: Calculating the relative energies of different tautomers to predict the most stable form.

-

Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

-

Spectroscopic Properties: Simulating IR spectra and NMR chemical shifts to aid in the interpretation of experimental data.

Caption: Generalized workflow for a DFT study of a pyrazole ester.

Integrating Physicochemical Properties for Drug Development

The ultimate goal for medicinal chemists is to rationally design molecules with a desired biological activity and drug-like properties. The fundamental physicochemical data discussed above directly inform these critical drug development parameters.

-

Lipophilicity (LogP): This measures a compound's partitioning between an oily (octanol) and an aqueous phase. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties. The nature of substituents on the pyrazole ring (e.g., adding alkyl chains increases LogP, polar groups decrease it) is the primary way to modulate this property.

-

Aqueous Solubility: A drug must have sufficient aqueous solubility to be absorbed and distributed in the body. Solubility is governed by a balance between the energy required to break the crystal lattice (related to packing forces seen in crystallography) and the energy gained from solvation (related to hydrogen bonding potential and polarity).

-

Ionization (pKa): The pKa determines the charge state of a molecule at a given pH. The pyrazole ring is weakly basic. The charge state profoundly affects solubility, permeability across biological membranes, and binding to the target protein.

The interplay of these properties is complex. For example, increasing lipophilicity to improve membrane permeability might simultaneously decrease aqueous solubility to an unacceptable level. A successful drug candidate represents a careful optimization of these often-competing properties.

Caption: Relationship between molecular, physicochemical, and biological properties.

Conclusion

Substituted pyrazole esters are a vital class of molecules in drug discovery. A thorough understanding of their physicochemical properties is not merely an academic exercise but a prerequisite for successful drug design. By integrating advanced experimental techniques—from synthesis and spectroscopy to X-ray crystallography—with the predictive power of computational chemistry, researchers can establish clear structure-property and structure-activity relationships. This holistic approach enables the rational modulation of molecular features to optimize solubility, lipophilicity, and target engagement, ultimately accelerating the development of novel, safe, and effective therapeutics.

The Enduring Blueprint: A Technical History of Functionalized Pyrazole Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold."[1][2][3] From the blockbuster anti-inflammatory drug Celecoxib to a new generation of kinase inhibitors for cancer therapy, the pyrazole core is a recurring motif in molecules designed to modulate biological function.[2][4][5]

This guide provides a comprehensive exploration of the synthetic strategies developed over more than a century to construct and functionalize this vital heterocyclic system. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, the evolution of these methods, and the causal logic that drives the choice of a particular synthetic route in the context of drug discovery and development.

Chapter 1: The Dawn of Pyrazole Synthesis - Classical Condensation Reactions

The story of pyrazole synthesis begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr.[6][7][8] His discovery that 1,3-dicarbonyl compounds react with hydrazines to form pyrazoles remains one of the most fundamental and widely used methods to this day.[4][8][9][10]

The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis is the archetypal reaction for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11][12][13] The reaction is typically catalyzed by acid and proceeds through a sequence of condensation, cyclization, and dehydration steps to yield the aromatic pyrazole ring.[11][12][14][15]

Mechanism and Causality: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry, a persistent challenge when using unsymmetrical dicarbonyls or hydrazines.[16] Factors such as the relative electrophilicity of the carbonyl carbons and steric hindrance govern this initial step.[16] Subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole.

Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. name-reaction.com [name-reaction.com]

- 13. researchgate.net [researchgate.net]

- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 15. knorr pyrazole synthesis | PPTX [slideshare.net]

- 16. benchchem.com [benchchem.com]

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties, synthetic tractability, and versatile biological activities has led to a significant increase in the number of pyrazole-containing drugs approved by the FDA over the last decade. This guide provides an in-depth technical exploration of the pyrazole core in drug discovery, moving beyond a simple recitation of facts to explain the causality behind its success. We will dissect its fundamental properties, explore key synthetic methodologies, analyze its role as a bioisostere, and deconstruct the structure-activity relationships (SAR) of landmark drugs. This document is intended for drug discovery professionals seeking to leverage this powerful scaffold in their research and development programs.

The Physicochemical Appeal of the Pyrazole Ring

From a medicinal chemistry perspective, the pyrazole ring is not merely a structural component; it is a finely tunable instrument for optimizing a molecule's pharmacological profile. Its utility stems from a unique confluence of properties:

-

Aromaticity and Stability: The pyrazole ring is an aromatic system with six delocalized π-electrons, conferring significant metabolic stability. This is a critical attribute, as metabolic liability is a primary driver of compound attrition during development.

-

Hydrogen Bonding Capabilities: The ring possesses both a hydrogen bond donor (the pyrrole-like N-1 proton) and a hydrogen bond acceptor (the pyridine-like N-2 lone pair). This dual nature allows for specific and strong interactions with biological targets, such as the hinge region of kinases, anchoring the molecule in the binding pocket.

-

Modulable pKa: With a pKa of approximately 2.5, the pyrazole ring is significantly less basic than its imidazole isomer (pKa ≈ 7.1). This weak basicity ensures that it is largely uncharged at physiological pH, which is generally favorable for cell membrane permeability and oral bioavailability.

-

Dipole Moment and Solubility: The arrangement of the nitrogen atoms creates a significant dipole moment, which can be exploited to improve the solubility of otherwise lipophilic molecules—a constant challenge in drug design.

-

Synthetic Accessibility: A vast and well-established library of synthetic routes allows for the controlled and regioselective functionalization of the pyrazole core at multiple positions (C-3, C-4, C-5, and N-1). This enables systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Foundational Synthetic Methodologies: Building the Core

The ability to efficiently construct the pyrazole scaffold is fundamental to its application. While numerous methods exist, the Knorr pyrazole synthesis and related cyclocondensation reactions remain workhorses in the field due to their reliability and use of readily available starting materials.

Experimental Protocol: Knorr-type Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a representative one-pot synthesis via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The choice of an acid catalyst is critical to drive the initial condensation, while the subsequent thermal conditions promote the cyclization and dehydration to form the aromatic ring.

Step 1: Reaction Setup

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

Step 3: Product Isolation and Work-up

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the resulting crude oil into ice-cold water with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.

Step 4: Purification

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified pyrazolone product.

-

Dry the final product under vacuum. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of a typical cyclocondensation synthesis of a pyrazole derivative.

Caption: Workflow for a Knorr-type pyrazole synthesis.

Pyrazole as a Privileged Bioisostere

A key strategy in modern medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical properties to improve the overall drug-like characteristics of a molecule. The pyrazole ring is an exceptionally effective bioisostere for several common moieties:

-

Amide/Carboxylic Acid Bioisostere: Pyrazoles can mimic the hydrogen bonding pattern of amides and carboxylic acids while offering increased metabolic stability and improved cell permeability due to reduced polarity.

-

Phenyl Ring Bioisostere: Replacing a phenyl ring with a pyrazole can introduce polarity, improve solubility, add a hydrogen bonding vector, and modulate the molecule's conformation without drastically altering its size. This can be crucial for escaping patent space or improving ADME properties.

A prominent example is seen in the development of cannabinoid-1 (CB1) receptor antagonists. Following the withdrawal of the diarylpyrazole Rimonabant due to psychiatric side effects, extensive research focused on replacing the pyrazole core with other heterocycles like thiazoles and imidazoles to retain potency while altering the overall molecular profile.

Case Studies: Pyrazole Scaffolds in Marketed Drugs

The true value of the pyrazole scaffold is demonstrated by its presence in numerous blockbuster drugs. An analysis of these drugs reveals how the core properties of the ring are leveraged to achieve therapeutic success.

| Drug Name | Target | Therapeutic Indication | Role of the Pyrazole Scaffold |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | The diaryl-substituted pyrazole orients the key p-sulfonamide moiety for selective binding to the COX-2 side pocket. |

| Sildenafil | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction | The pyrazolopyrimidinone core mimics the purine ring of the natural substrate, cGMP, enabling potent and selective inhibition. |

| Rimonabant | Cannabinoid-1 (CB1) Receptor | Anti-obesity (Withdrawn) | The 1,5-diarylpyrazole structure was key for potent inverse agonist activity at the CB1 receptor. |

| Crizotinib | ALK / ROS1 / MET Kinases | Non-Small Cell Lung Cancer | The pyrazole ring acts as a critical hinge-binding motif, forming hydrogen bonds within the ATP-binding pocket of the kinase. |

| Ruxolitinib | JAK1 / JAK2 Kinases | Myelofibrosis, Polycythemia Vera | The pyrazolopyrimidine scaffold provides the core structure for potent inhibition of the Janus kinase family. |

Celecoxib: Engineering Selectivity

Celecoxib (Celebrex®) is a selective COX-2 inhibitor used to treat pain and inflammation. Non-selective NSAIDs inhibit both COX-1, which is responsible for protecting the stomach lining, and COX-2, which is induced during inflammation. Celecoxib's selectivity minimizes gastrointestinal side effects.

Mechanism of Action: Celecoxib works by inhibiting the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The key to its selectivity lies in a structural difference between the COX-1 and COX-2 active sites. The COX-2 active site is larger and possesses a hydrophilic side pocket. The diaryl-substituted pyrazole structure of celecoxib positions a polar benzenesulfonamide group perfectly to bind within this side pocket, an interaction that is sterically hindered in the smaller COX-1 active site.

Caption: Selective inhibition of COX-2 by Celecoxib.

Sildenafil: Mimicking the Natural Substrate

Sildenafil (Viagra®) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). By preventing the degradation of cGMP, it promotes smooth muscle relaxation and vasodilation in the corpus cavernosum.

Structure-Activity Relationship (SAR): Sildenafil's core is a pyrazolo[4,3-d]pyrimidin-7-one, which was designed as a bioisostere of the purine ring in cGMP. The pyrazole portion of this fused system is critical for its activity. The N-1 methyl group on the pyrazole ring enhances potency and selectivity. The substituents at the C-3 and C-5 positions are optimized for interactions within the PDE5 active site, while the ethoxyphenylsulfonylpiperazine group at the C-5 position provides crucial interactions that anchor the drug in the binding pocket and enhance its duration of action.

Kinase Inhibitors: The Hinge Binders

The pyrazole scaffold is a dominant feature in modern kinase inhibitors, which are a cornerstone of targeted cancer therapy. Protein kinases play a central role in cell signaling, and their dysregulation is a common feature of cancer.

Mechanism of Action: Most kinase inhibitors target the ATP-binding site. The pyrazole ring is exceptionally well-suited to act as a "hinge-binder." The N-1 proton and the N-2 lone pair can form a pair of hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This bidentate interaction provides a strong and specific anchor for the inhibitor, allowing the rest of the molecule to occupy other regions of the ATP pocket to achieve high potency and selectivity. Drugs like Crizotinib, Ruxolitinib, and Axitinib all leverage a pyrazole or a fused pyrazole system for this purpose.

Future Perspectives and Conclusion

The prominence of the pyrazole scaffold in drug discovery is not waning; it is accelerating. Its metabolic stability is a significant advantage in an era where long-acting therapeutics are highly valued. Current research continues to explore novel pyrazole derivatives for a wide range of diseases, including infectious diseases, neurodegenerative disorders, and metabolic syndromes. The integration of computational methods, such as virtual screening and molecular docking, with advanced synthetic strategies will undoubtedly uncover new generations of pyrazole-based therapeutics with enhanced efficacy and safety profiles.

A Technical Guide to Methyl 5-iodo-1H-pyrazole-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-1H-pyrazole-3-carboxylate, bearing the CAS Number 1533442-31-7 , is a key heterocyclic building block in the field of medicinal chemistry.[1][2][3] Its strategic combination of a pyrazole core, a reactive iodine substituent, and a methyl ester functional group makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyrazole scaffold itself is a privileged structure in drug discovery, present in a wide array of approved therapeutic agents.[4][5] This guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Molecular and Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1533442-31-7 | [1][2] |

| Molecular Formula | C₅H₅IN₂O₂ | Inferred |

| Molecular Weight | 266.01 g/mol | Inferred |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol | Inferred from synthetic procedures |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the pyrazole ring followed by iodination, or vice versa. A plausible and commonly employed synthetic strategy involves the cyclization of a suitably functionalized precursor followed by regioselective iodination.

Conceptual Synthetic Pathway

A logical synthetic approach begins with the formation of the pyrazole-3-carboxylate core, which is then subjected to iodination. This strategy offers good control over regioselectivity.

Caption: Conceptual synthetic workflow for this compound.

Exemplary Synthetic Protocol

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This step involves the [3+2] cycloaddition reaction between an alkyne and a hydrazine source.

-

Reaction:

-

To a solution of dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent such as methanol, an equimolar amount of hydrazine hydrate is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield methyl 1H-pyrazole-3-carboxylate.

-

Step 2: Iodination of Methyl 1H-pyrazole-3-carboxylate

The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position. However, with appropriate choice of reagents and conditions, iodination at the C5 position can be achieved. Direct iodination of N-unsubstituted pyrazoles can be complex; therefore, N-protection may be employed to direct the regioselectivity. A more direct approach involves the use of a strong base to deprotonate the C5 position, followed by quenching with an iodine source.

-

Reaction:

-

Methyl 1H-pyrazole-3-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the pyrazole ring, primarily at the C5 position.

-

After a short stirring period, a solution of iodine (I₂) in THF is added to the reaction mixture.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to afford this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of three key functional handles: the iodo group, the ester, and the N-H of the pyrazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 5-position of the pyrazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, a cornerstone of modern drug discovery.

Sonogashira Coupling: This reaction is a powerful tool for the formation of carbon-carbon triple bonds.[8] this compound can be coupled with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in the synthesis of pyrazole-containing scaffolds with extended conjugation, which are often explored for their unique photophysical or biological properties.

Caption: Schematic of the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon single bonds by coupling the iodopyrazole with a boronic acid or ester. This is a widely used method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmacologically active molecules.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the pyrazole ring by coupling with an alkene.

Modifications of the Ester and N-H Groups

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid provides a handle for amide bond formation, a key step in the synthesis of many drug candidates.

-

N-Alkylation/Arylation: The pyrazole nitrogen can be alkylated or arylated to introduce further diversity and modulate the physicochemical and pharmacological properties of the molecule.

Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] this compound serves as a valuable starting material for the synthesis of libraries of pyrazole-containing compounds for high-throughput screening and lead optimization.

The ability to functionalize the 5-position via cross-coupling reactions is particularly advantageous. It allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents that can interact with specific binding pockets of biological targets. For instance, the introduction of aromatic or heteroaromatic groups can lead to potent kinase inhibitors, a major class of anticancer drugs.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available in the cited literature, the expected spectroscopic features can be predicted based on the analysis of closely related structures.[1][9][10][11]

-

¹H NMR:

-

A singlet for the C4-H proton of the pyrazole ring.

-

A singlet for the methyl ester protons (-OCH₃).

-

A broad singlet for the N-H proton of the pyrazole ring.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ester.

-

Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon, being attached to iodine, would be expected to appear at a characteristic upfield chemical shift.

-

A signal for the methyl carbon of the ester.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxycarbonyl group.

-

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, making it an ideal starting material for the generation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 1533442-31-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS 1533442-31-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 11. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Methyl 5-iodo-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-iodo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. The guide details its chemical properties, synthesis, and purification, and explores its versatile applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via cross-coupling reactions are provided, supported by characterization data and safety information.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions makes it a valuable component in the design of bioactive molecules. This compound, in particular, serves as a versatile intermediate, with the iodo group providing a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a pyrazole ring substituted with an iodine atom at the 5-position and a methyl carboxylate group at the 3-position.

Molecular Formula: C₅H₅IN₂O₂[1]

Molecular Weight: 252.01 g/mol [1]

CAS Number: 1533442-31-7[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O₂ | [1] |

| Molecular Weight | 252.01 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through several strategies, primarily involving the formation of the pyrazole ring followed by iodination, or the use of an iodinated precursor in the cyclization step.

Synthetic Pathways

A common and effective method for the synthesis of pyrazole-3-carboxylates involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound.[2][3] For the synthesis of the title compound, a potential pathway is the reaction of a hydrazine with a suitably substituted 1,3-dicarbonyl compound, followed by iodination.

Alternatively, a one-pot cyclization of hydrazone dianions with diethyl oxalate has been reported for the synthesis of pyrazole-3-carboxylates.[3]

Experimental Protocol: Synthesis via Iodination of Methyl 1H-pyrazole-3-carboxylate

This protocol describes a general method for the iodination of a pyrazole ring, which can be adapted for the synthesis of the title compound. Direct iodination of pyrazoles can be achieved using elemental iodine under oxidative conditions.[4]

Materials:

-

Methyl 1H-pyrazole-3-carboxylate

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or other suitable oxidizing agent

-

Methanol or other appropriate solvent

-

Water

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl 1H-pyrazole-3-carboxylate in a suitable solvent such as methanol in a round-bottom flask.

-

Add iodine to the solution.

-

Add the oxidizing agent (e.g., periodic acid) portion-wise while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water and a saturated solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Purification

Purification of pyrazole derivatives is typically achieved through column chromatography on silica gel or by recrystallization.[5]

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal solvent system should be determined by TLC analysis.

Recrystallization:

-

Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or mixtures such as ethanol/water. The choice of solvent depends on the solubility of the compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three pyrazole ring carbons, the methyl carbon of the ester, and the carbonyl carbon. The carbon attached to the iodine atom will exhibit a characteristic upfield shift.

Mass Spectrometry

The mass spectrum (MS) will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.01 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-I stretch.

Chemical Reactivity and Applications in Drug Discovery

The presence of the iodo group at the 5-position makes this compound a valuable building block for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature and monitor by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, providing access to alkynyl-substituted pyrazoles.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Add an anhydrous amine base (e.g., triethylamine) as the solvent.

-

Add the terminal alkyne (1.2 equiv.) dropwise.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, eye, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[1]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of the iodo group allow for the straightforward introduction of a wide range of substituents, making it an ideal starting material for the generation of compound libraries for drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

The Strategic Iodination of Pyrazoles: A Technical Guide for Advancing Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Characteristics and Synthetic Utility of Iodinated Pyrazole Intermediates

Introduction: The Pyrazole Scaffold and the Power of Iodination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The true synthetic potential of the pyrazole core is unlocked through functionalization, and among the various strategies, iodination represents a particularly powerful approach. The introduction of an iodine atom onto the pyrazole ring provides a versatile handle for constructing complex molecular architectures via a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide delves into the fundamental chemistry of iodinated pyrazoles, offering a comprehensive exploration of their synthesis, reactivity, and profound impact on modern drug discovery.

The Synthesis of Iodinated Pyrazoles: A Tale of Regioselectivity

The placement of the iodine atom on the pyrazole ring is a critical determinant of its subsequent reactivity and the ultimate structure of the target molecule. The two primary positions for iodination are the C4 and C5 carbons, and the choice of synthetic methodology dictates the regiochemical outcome.

Electrophilic Iodination: Targeting the C4 Position

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.[2] A variety of methods have been developed to achieve regioselective C4-iodination.

One common approach involves the use of elemental iodine in the presence of an oxidizing agent. For instance, ceric ammonium nitrate (CAN) can be employed as a mild and efficient in situ oxidant to facilitate the iodination of N-H or N-benzylpyrazoles, directing the iodine atom to the C4 position.[3][4] A greener alternative utilizes hydrogen peroxide as the oxidant in water, offering the advantage of water being the sole byproduct.[5]

The choice of solvent and additives can also influence the course of the reaction. For example, cadmium(II) acetate has been shown to mediate the electrophilic iodination of the C4 position of pyrazoles bearing electron-donating groups.[3][6]

Potential Side Reactions in Electrophilic Iodination:

-

Over-iodination: Pyrazole rings activated by electron-donating groups can be susceptible to the formation of di- or tri-iodinated derivatives.[5] Careful control of stoichiometry and reaction conditions is crucial to mitigate this.

-

Reaction at other functional groups: The iodinating reagent can sometimes react with other susceptible sites in the molecule, such as triple bonds in propargylic substituents or other electron-rich aromatic rings.[5]

Lithiation and Trapping: A Route to C5-Iodopyrazoles

In contrast to the C4 position, the C5 proton of 1-aryl-3-CF3-pyrazoles exhibits remarkable acidity. This property can be exploited for the regioselective synthesis of 5-iodopyrazoles. Treatment of these pyrazoles with a strong base, such as n-butyllithium (n-BuLi), at low temperatures generates a lithium pyrazolide intermediate. This intermediate can then be trapped with elemental iodine to exclusively yield the 5-iodo derivative.[4][7]

Reactivity of Iodinated Pyrazoles: A Gateway to Molecular Diversity

The carbon-iodine bond in iodinated pyrazoles is a key functional group that enables a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[8] The general trend for reactivity in these couplings is C-I > C-Br > C-Cl.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] 4-Iodopyrazoles are excellent substrates for these reactions, allowing for the synthesis of a diverse array of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives.[8] The success of the reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[8]

| Parameter | Common Reagents/Conditions | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos) | [8][9] |

| Base | Na₂CO₃, K₂CO₃ | [8][9] |

| Solvent | 1,4-Dioxane/Water, Toluene | [8][10] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[11] This reaction is instrumental in synthesizing substituted alkynes from iodinated pyrazoles.[9][12] The mild reaction conditions, often at room temperature, make it suitable for the synthesis of complex molecules.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This method has revolutionized the synthesis of arylamines from aryl halides.[14] 4-Iodopyrazoles can be effectively coupled with a variety of amines to generate 4-aminopyrazole derivatives, which are important pharmacophores.[13] In some cases, protecting the pyrazole N-H or other reactive amino groups may be necessary to prevent side reactions.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid.

Materials:

-

4-Iodopyrazole derivative (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

-

Sodium carbonate (Na₂CO₃) (2.5 equiv)

-

1,4-Dioxane

-

Water

-

Schlenk tube or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the 4-iodopyrazole derivative (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).[8]

-

Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).[8]

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Regioselective C4-Iodination using CAN

Materials:

-

1-Aryl-3-CF₃-1H-pyrazole (1.0 equiv)

-

Elemental iodine (I₂) (1.3 equiv)

-

Ceric ammonium nitrate (CAN) (1.1 equiv)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.[4][5]

-

Slowly add a solution of ceric ammonium nitrate in the same solvent.[4][5]

-

Stir the reaction mixture at room temperature or reflux until the starting material is consumed (monitor by TLC or LC-MS).[4]

-

Quench the reaction with a solution of sodium thiosulfate.[5]

-

Extract the product with an organic solvent (e.g., ethyl acetate).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

Protocol for Regioselective C5-Iodination via Lithiation

Materials:

-

1-Aryl-3-CF₃-1H-pyrazole (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (slight excess)

-

Elemental iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in anhydrous THF under an inert atmosphere and cool to -78 °C.[4][5]

-

Stir the mixture at -78 °C for a specified time to allow for the formation of the lithium pyrazolide.[5]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.[5]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

-

Extract the product with an organic solvent.[5]

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.[5]

Conclusion

Iodinated pyrazole intermediates are indispensable tools in the arsenal of the medicinal chemist. Their synthesis, characterized by a high degree of regiocontrol, provides access to distinct isomers with unique reactivity profiles. The versatile carbon-iodine bond serves as a linchpin for a variety of powerful cross-coupling reactions, enabling the construction of diverse and complex molecular libraries. A thorough understanding of the synthesis and reactivity of these intermediates is paramount for the rational design and efficient development of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of iodinated pyrazoles is poised to play an increasingly vital role in shaping the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. d-nb.info [d-nb.info]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: A-Step-by-Step Guide to Suzuki-Miyaura Coupling with Methyl 5-iodo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Reaction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with diverse pharmacological activities. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This guide provides a detailed protocol for the Suzuki-Miyaura coupling of methyl 5-iodo-1H-pyrazole-3-carboxylate, a valuable intermediate for the synthesis of novel pharmaceutical agents.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[2][3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the key to understanding the reaction's intricacies.

The Catalytic Cycle: A Symphony of Three Movements

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species. This step, often the rate-determining one, forms a palladium(II) intermediate.[4] The reactivity of the halide follows the trend I > Br > Cl, making our iodo-pyrazole an excellent substrate.[4]

-

Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is paramount for this step to occur.[1][5][6] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation.[1][5]

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][4]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Practical Guide

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role | Key Considerations |

| This compound | 10257-25-7 | 266.00 | Electrophile | Ensure high purity. |

| Arylboronic Acid | Varies | Varies | Nucleophile | Purity is critical for high yields.[7] |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | Catalyst | Air-sensitive; handle under inert atmosphere. |

| K₂CO₃ | 584-08-7 | 138.21 | Base | Anhydrous is preferred. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent | Anhydrous and degassed. |

| Water | 7732-18-5 | 18.02 | Co-solvent | Degassed. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

Rationale: The active Pd(0) catalyst is sensitive to oxygen.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Rationale: Heating accelerates the reaction rate, particularly the oxidative addition step.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Rationale: This standard work-up procedure removes the inorganic salts and water-soluble byproducts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Rationale: Purification is necessary to isolate the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper handling under inert atmosphere. Try a different palladium precatalyst or ligand.[15] |

| Poor quality of boronic acid | Use high-purity boronic acid; consider converting it to the corresponding boronate ester for increased stability.[2][16][17] | |

| Insufficiently active base | Try a stronger base like K₃PO₄ or Cs₂CO₃.[1] | |

| Side Reactions | Protodeboronation | Use anhydrous conditions or a less protic solvent system.[18] |

| Homocoupling of boronic acid | Ensure the reaction is thoroughly degassed to minimize oxygen.[2] | |

| Dehalogenation of starting material | This can be an issue with iodo-pyrazoles.[19][20] Using a less reactive halide (bromo or chloro) might be necessary in some cases, though this would require different reaction conditions. |

Safety Considerations

-

Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care in a well-ventilated fume hood.

-

Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE).

-

Exothermic Reactions: Suzuki-Miyaura reactions can be exothermic, especially on a larger scale.[21][22] Monitor the reaction temperature and have a cooling bath readily available.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a wide array of substituted pyrazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel molecular entities for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. benchchem.com [benchchem.com]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 17. Boron Suzuki Coupling | Borates Today [borates.today]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for Methyl 5-iodo-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1][2][3][4] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of biological activity and physicochemical properties. Among the vast library of pyrazole-based building blocks, methyl 5-iodo-1H-pyrazole-3-carboxylate stands out as a particularly versatile intermediate. The presence of three distinct functional groups—an ester, an NH-acidic proton, and a reactive C-I bond—offers a rich platform for the synthesis of a wide array of complex agrochemical active ingredients.

This guide provides in-depth technical application notes and detailed experimental protocols for the utilization of this compound in the synthesis of cutting-edge agrochemicals, with a primary focus on the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[5][6][7][8]

Strategic Importance of this compound

The strategic value of this compound in agrochemical synthesis is rooted in its trifunctional nature, which allows for a modular and convergent approach to target molecules.

-

The Carboxylate Group: This ester functionality serves as a latent carboxylic acid, which is a key component of the pharmacophore in many pyrazole carboxamide fungicides.[9] It can be readily hydrolyzed to the corresponding carboxylic acid and subsequently converted to an acid chloride for amide bond formation.

-

The Pyrazole NH Group: The nitrogen atom at the 1-position can be readily alkylated or arylated, providing a critical point for introducing structural diversity that can influence the molecule's spectrum of activity, systemic properties, and metabolic stability.

-

The Iodo Group: The iodine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[10][11] This enables the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents, further expanding the accessible chemical space for novel agrochemical discovery.

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides, a major class of SDHIs.[12][13] These fungicides act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular respiration and leading to fungal cell death.

The general synthetic workflow for the preparation of pyrazole carboxamide fungicides from this compound is depicted below:

References

- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]

- 11. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: Strategic Use of Methyl 5-iodo-1H-pyrazole-3-carboxylate for the Synthesis of Potent Cyclin-Dependent Kinase (CDK) Inhibitors

Introduction: The Central Role of CDKs in Oncology and the Promise of Pyrazole Scaffolds

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as master regulators of the cell cycle.[1] Their sequential activation, through binding to specific cyclin partners, drives the progression of cells through the G1, S, G2, and M phases.[2] In many human cancers, aberrant CDK activity, often due to overexpression of cyclins or inactivation of endogenous CDK inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer.[3][4] This has established CDKs as high-value therapeutic targets in oncology.

The development of small-molecule CDK inhibitors has been a major focus of cancer research, leading to the FDA approval of CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib for the treatment of certain breast cancers.[5] However, the quest for inhibitors with improved selectivity, broader applicability, and the ability to overcome resistance continues. The pyrazole scaffold has emerged as a "privileged structure" in the design of kinase inhibitors, including those targeting CDKs.[3][6] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[7] Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are particularly effective as ATP-competitive inhibitors.[8][9]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of methyl 5-iodo-1H-pyrazole-3-carboxylate as a versatile starting material for the synthesis of potent pyrazole-based CDK inhibitors. We will detail robust synthetic protocols for key C-C bond-forming reactions, discuss structure-activity relationships, and provide methodologies for biological evaluation.

Core Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C5 position of this compound is strategically positioned for elaboration using palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties, which are critical for achieving high potency and selectivity against various CDK isoforms. The two primary reactions for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Figure 1: General synthetic workflow for creating CDK inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substitution

The Suzuki-Miyaura coupling is a highly robust method for forming C-C bonds between an organohalide and an organoboron compound.[10] This reaction is ideal for introducing moieties that mimic the purine ring of ATP, a common strategy for designing kinase inhibitors. For instance, coupling with a pyrimidine boronic acid can lead to potent pyrazolo[1,5-a]pyrimidine-type CDK inhibitors.[8][9]

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl boronic acid or pinacol ester (e.g., pyrimidin-2-ylboronic acid) (1.2 equiv)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or XPhos Pd G2 (2 mol%)[11]

-

Base: Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure (Conventional Heating):

-